molecular formula C27H30N4O3 B10817623 Integrin-IN-2

Integrin-IN-2

カタログ番号 B10817623
分子量: 458.6 g/mol
InChIキー: APVMUACUMAKXLA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GSK2603566A is a synthetic organic compound known for its role as a pan αv integrin antagonist. This compound is orally bioavailable and exhibits significant anti-fibrotic activity. It has been tested as a racemic mixture of enantiomers, which means it contains equal amounts of left- and right-handed enantiomers .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of GSK2603566A involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

    Formation of the Cyclopropylphenyl Intermediate: This step involves the cyclopropanation of a phenyl ring, which is achieved using reagents like diazomethane or similar cyclopropanating agents under controlled conditions.

    Coupling with Naphthyridine Derivative: The cyclopropylphenyl intermediate is then coupled with a naphthyridine derivative through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride in a polar aprotic solvent like dimethylformamide.

    Final Assembly: The final step involves the coupling of the resulting intermediate with a pyridine derivative, followed by the introduction of a propanoic acid moiety. This step may require the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of GSK2603566A would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvent choice), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.

化学反応の分析

Types of Reactions

GSK2603566A can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the propanoic acid moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer double bonds or aromaticity.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the aromatic rings or propanoic acid moiety.

科学的研究の応用

GSK2603566A has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study integrin antagonism and its effects on cellular adhesion and signaling pathways.

    Biology: Investigated for its role in modulating cell-matrix interactions, particularly in the context of fibrosis and tissue remodeling.

    Medicine: Explored for its potential therapeutic applications in treating fibrotic diseases, cancer, and other conditions involving abnormal integrin activity.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery and development processes.

作用機序

GSK2603566A exerts its effects by antagonizing αv integrins, which are transmembrane receptors involved in cell adhesion and signaling. By binding to these integrins, GSK2603566A inhibits their interaction with extracellular matrix proteins, thereby disrupting cellular adhesion and signaling pathways. This leads to reduced fibrotic activity and potential therapeutic benefits in conditions like fibrosis and cancer .

類似化合物との比較

Similar Compounds

    Cilengitide: Another αv integrin antagonist with similar anti-fibrotic and anti-cancer properties.

    MK-0429: A small molecule integrin antagonist with applications in bone diseases and cancer.

    Tirofiban: An integrin antagonist used as an antiplatelet agent in cardiovascular diseases.

Uniqueness of GSK2603566A

GSK2603566A is unique due to its specific structural features, such as the cyclopropylphenyl and naphthyridine moieties, which confer distinct binding properties and bioavailability. Its racemic mixture also provides a broader range of biological activity compared to some other integrin antagonists that may be enantiomerically pure .

If you have any more questions or need further details, feel free to ask!

特性

分子式

C27H30N4O3

分子量

458.6 g/mol

IUPAC名

3-(3-cyclopropylphenyl)-3-[[5-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethoxy]pyridin-2-yl]amino]propanoic acid

InChI

InChI=1S/C27H30N4O3/c32-26(33)16-24(21-4-1-3-20(15-21)18-6-7-18)31-25-11-10-23(17-29-25)34-14-12-22-9-8-19-5-2-13-28-27(19)30-22/h1,3-4,8-11,15,17-18,24H,2,5-7,12-14,16H2,(H,28,30)(H,29,31)(H,32,33)

InChIキー

APVMUACUMAKXLA-UHFFFAOYSA-N

正規SMILES

C1CC2=C(NC1)N=C(C=C2)CCOC3=CN=C(C=C3)NC(CC(=O)O)C4=CC=CC(=C4)C5CC5

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。